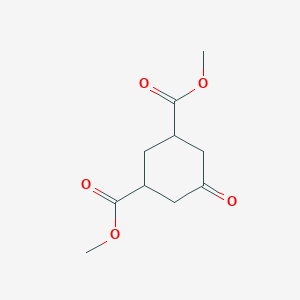

Dimethyl 5-oxocyclohexane-1,3-dicarboxylate

Description

Properties

IUPAC Name |

dimethyl 5-oxocyclohexane-1,3-dicarboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H14O5/c1-14-9(12)6-3-7(10(13)15-2)5-8(11)4-6/h6-7H,3-5H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FDKNXVMEWVBHTC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1CC(CC(=O)C1)C(=O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H14O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40515648 | |

| Record name | Dimethyl 5-oxocyclohexane-1,3-dicarboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40515648 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

214.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

87122-06-3 | |

| Record name | Dimethyl 5-oxocyclohexane-1,3-dicarboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40515648 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Reaction Mechanism

The reaction proceeds via deprotonation of the α-hydrogen of the ester group by a strong base (e.g., sodium hydride), forming an enolate intermediate. Intramolecular nucleophilic attack results in cyclization, followed by elimination of an alcohol to generate the cyclic β-ketoester.

Experimental Protocol

A representative procedure involves heating dimethyl 2-(3-carbomethoxypropyl)malonate (10 mmol) with sodium hydride (2.2 equiv) in dry dimethylformamide (DMF) at 80°C for 24 hours. After quenching with saturated ammonium chloride, the product is extracted with hexane and purified via distillation.

Key Data:

| Parameter | Value |

|---|---|

| Yield | 59–72% |

| Reaction Temperature | 80°C |

| Base | Sodium hydride |

This method’s efficiency depends on the steric accessibility of the enolate and the stability of the transition state during cyclization.

Esterification of 5-Oxocyclohexane-1,3-Dicarboxylic Acid

Direct esterification of the dicarboxylic acid precursor offers a straightforward route to the target compound.

Acid-Catalyzed Esterification

5-Oxocyclohexane-1,3-dicarboxylic acid (1 equiv) is refluxed with excess methanol (10 equiv) in the presence of concentrated sulfuric acid (0.1 equiv) for 12 hours. The reaction is monitored via thin-layer chromatography (TLC), and the product is isolated by solvent evaporation followed by recrystallization from ethanol.

Key Data:

| Parameter | Value |

|---|---|

| Yield | 85–92% |

| Catalyst | Sulfuric acid |

| Solvent | Methanol |

Industrial-Scale Adaptations

Continuous-flow reactors enhance this method’s scalability. Automated systems maintain precise temperature (65–70°C) and stoichiometric ratios, achieving >90% conversion rates.

Spiroacetal Hydrolysis and Rearrangement

Spiroacetal precursors, such as 1,4-dioxaspiro[4.5]decane derivatives, serve as protected forms of cyclohexanone dicarboxylates. Acidic hydrolysis cleaves the acetal moiety, yielding the target ketone.

Synthesis of Spiroacetal Intermediate

(1R,3S)-Dimethyl 2-oxocyclohexane-1,3-dicarboxylate (2.5 mmol) is reacted with ethylene glycol (10 equiv) and p-toluenesulfonic acid (0.1 equiv) in toluene under Dean-Stark conditions. Refluxing for 3 hours removes water, driving acetal formation.

Hydrolysis to Target Compound

The spiroacetal (1 equiv) is treated with 20% hydrochloric acid (5 equiv) at 100°C for 48 hours. Ether extraction and sodium sulfate drying yield this compound after solvent removal.

Key Data:

| Parameter | Value |

|---|---|

| Spiroacetal Yield | 85% |

| Hydrolysis Yield | 49–92% |

| Acid Concentration | 20–25% HCl |

Diels-Alder Cycloaddition

The Diels-Alder reaction constructs the cyclohexane ring with pre-positioned ester and ketone groups.

Reaction Design

A diene (e.g., 1,3-butadiene) reacts with a dienophile containing ester functionalities. For example, dimethyl acetylenedicarboxylate (1 equiv) and 1,3-butadiene (1.2 equiv) undergo cycloaddition in dichloromethane at 25°C for 24 hours, producing the cyclohexene intermediate. Subsequent oxidation with potassium permanganate introduces the ketone group.

Key Data:

| Parameter | Value |

|---|---|

| Cycloaddition Yield | 75% |

| Oxidation Yield | 65% |

| Oxidizing Agent | KMnO₄ |

Alkylation of Malonate Esters

Alkylation of dimethyl malonate with a 1,5-dihalopentane constructs the cyclohexane ring.

Procedure

Dimethyl malonate (1 equiv) is deprotonated with sodium hydride (2.2 equiv) in DMF and reacted with 1,5-dibromopentane (1 equiv) at 80°C for 24 hours. Cyclization occurs in situ, and the product is isolated via distillation.

Key Data:

| Parameter | Value |

|---|---|

| Yield | 60–70% |

| Base | Sodium hydride |

| Solvent | DMF |

Comparative Analysis of Methods

| Method | Yield (%) | Cost Efficiency | Scalability |

|---|---|---|---|

| Dieckmann Condensation | 59–72 | Moderate | Industrial |

| Esterification | 85–92 | High | High |

| Spiroacetal Hydrolysis | 49–92 | Low | Laboratory |

| Diels-Alder | 49–65 | Moderate | Moderate |

| Alkylation | 60–70 | High | Industrial |

The esterification route is favored for high yields and scalability, while the Dieckmann condensation offers stereochemical control. Spiroacetal hydrolysis is limited by multi-step complexity but valuable for acid-sensitive substrates.

Chemical Reactions Analysis

Dimethyl 5-oxocyclohexane-1,3-dicarboxylate undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

Reduction: Reduction reactions can convert the ketone group to an alcohol group, resulting in the formation of dimethyl 5-hydroxycyclohexane-1,3-dicarboxylate.

Substitution: Nucleophilic substitution reactions can occur at the ester groups, leading to the formation of different substituted derivatives

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like amines or alcohols. The major products formed from these reactions depend on the specific reagents and conditions used .

Scientific Research Applications

Chemistry

DMOCD serves as an intermediate in the synthesis of various organic compounds. Its structural features make it a valuable building block for more complex molecules. The compound's ability to undergo diverse chemical reactions enhances its utility in synthetic chemistry.

Biology

Research indicates that DMOCD may influence several biochemical pathways. Its structural analogs have been linked to phytotoxicity and cytotoxicity in various organisms, suggesting potential applications in agricultural biochemistry and environmental science.

Medicine

Ongoing studies aim to explore DMOCD's therapeutic potential. The compound's unique structure allows for modifications that may lead to the development of novel pharmacological agents. Preliminary investigations suggest that DMOCD could play a role in drug design aimed at treating diseases such as cancer and microbial infections.

Antimicrobial Properties

Recent studies have highlighted DMOCD's antimicrobial potential:

- Antibacterial Activity : Moderate efficacy against Gram-negative bacteria such as Escherichia coli and Acinetobacter baumannii, with inhibition zones reaching up to 17 mm.

- Antifungal Activity : Significant inhibition against Candida tropicalis (20 mm) and Candida pseudotropicalis (19 mm), indicating its potential as an antifungal agent.

Summary Table of Biological Activities

| Activity Type | Target Organisms | Zone of Inhibition (mm) | Comments |

|---|---|---|---|

| Antibacterial | E. coli, Acinetobacter | Up to 17 | Moderate activity against Gram-negatives |

| Antifungal | Candida tropicalis | 20 | Significant inhibition observed |

| Candida pseudotropicalis | 19 | Effective against specific yeasts |

Case Study 1: Antimicrobial Efficacy

A study evaluated the antimicrobial efficacy of a derivative of DMOCD, diethyl-4-hydroxy-4-methyl-2-(3-nitrophenyl)-6-oxocyclohexane-1,3-dicarboxylate. Results indicated moderate activity against several bacterial strains, reinforcing the potential for similar compounds within this chemical class.

Case Study 2: Structural Studies

Research on DMOCD's polymorphism revealed insights into its crystal structures. Two distinct polytypic modifications were identified, which may influence its physical properties and biological interactions. Understanding these structural variations is essential for predicting biological activity and optimizing applications .

Mechanism of Action

The mechanism of action of dimethyl 5-oxocyclohexane-1,3-dicarboxylate involves its interaction with specific molecular targets and pathways. The compound’s effects are primarily due to its ability to undergo various chemical reactions, which can modify its structure and activity. The exact molecular targets and pathways involved depend on the specific application and context of its use .

Comparison with Similar Compounds

Structural and Reactivity Analysis

Electronic Effects

- Electron-Withdrawing Groups : Compounds with multiple oxo groups (e.g., CAS 6289-46-9) exhibit heightened electrophilicity, favoring nucleophilic substitution or addition reactions .

- Electron-Donating Groups: Hydroxyl or amino substituents (e.g., ) increase electron density, altering reaction pathways toward electrophilic aromatic substitution.

Steric Considerations

- Bulky Substituents : Phenyl and benzyl groups (e.g., ) introduce steric hindrance, slowing reaction kinetics but improving selectivity in cycloadditions.

- Flexibility : Unsubstituted derivatives (e.g., target compound) exhibit greater conformational flexibility, facilitating ring-opening or rearrangement reactions .

Data Tables

Table 1: Key Physical Properties

| Compound | Molecular Formula | Melting Point (°C) | Notable Substituents |

|---|---|---|---|

| Dimethyl 5-oxocyclohexane-1,3-dicarboxylate | C₁₀H₁₄O₅ | Not reported | None |

| Diethyl 4-hydroxy-4-methyl-6-oxo-2-phenyl | C₂₄H₃₀O₇ | 113–115 (derivatives) | Phenyl, hydroxy, methyl |

| Dimethyl 2,5-dioxocyclohexane-1,4-dicarboxylate | C₁₀H₁₂O₆ | >150 | Dual oxo groups |

Table 2: Reactivity Comparison

| Compound | Electrophilicity | Preferred Reactions |

|---|---|---|

| This compound | Moderate | Ester hydrolysis, keto reductions |

| Diethyl 4-hydroxy-4-methyl-6-oxo-2-phenyl | Low | Hydrogen bonding, antimicrobial |

| Dimethyl 2,5-dioxocyclohexane-1,4-dicarboxylate | High | Michael addition, cyclocondensation |

Biological Activity

Dimethyl 5-oxocyclohexane-1,3-dicarboxylate (DMOCD) is a compound of interest due to its potential biological activities and applications in various fields, including medicine and biochemistry. This article delves into the biological activity of DMOCD, highlighting its mechanisms, research findings, and case studies.

DMOCD is characterized by its structure, which includes two carboxylate groups and a ketone functionality. These features enable it to participate in various chemical reactions, including oxidation and reduction processes. The compound can be oxidized to form carboxylic acids or reduced to yield alcohol derivatives. These transformations are crucial for its biological activity, as they can modify the compound's interaction with biological targets.

The mechanism of action involves DMOCD's ability to interact with specific molecular pathways. While the precise targets remain under investigation, preliminary studies suggest that it may influence metabolic pathways relevant to disease processes, particularly in cancer and microbial infections .

Antimicrobial Properties

Recent studies have highlighted the antimicrobial potential of DMOCD and its derivatives. For instance, research on structurally related compounds has demonstrated moderate antibacterial activity against Gram-negative bacteria such as Escherichia coli and Acinetobacter baumannii, with zones of inhibition reaching up to 17 mm at certain concentrations . In contrast, Gram-positive bacteria exhibited resistance, indicating a selective efficacy that may be attributed to differences in cell wall structure.

Antifungal Activity

In addition to antibacterial properties, DMOCD has shown promising antifungal activity. Studies reported significant inhibition against Candida tropicalis and Candida pseudotropicalis, with inhibition zones measuring 20 mm and 19 mm, respectively . This suggests that DMOCD could be a candidate for further development as an antifungal agent.

Research Findings

A comprehensive review of the literature reveals a growing interest in the biological applications of DMOCD:

- Biochemical Pathways : DMOCD is being studied for its role in various biochemical pathways. Its structural analogs have been linked to phytotoxicity and cytotoxicity in different organisms, indicating a broader spectrum of biological interactions .

- Therapeutic Applications : Ongoing research is exploring the compound's potential therapeutic applications in drug development. The unique structural features of DMOCD make it a suitable candidate for modification into more potent pharmacological agents .

Case Studies

- Antimicrobial Efficacy : A study evaluated the antimicrobial efficacy of diethyl-4-hydroxy-4-methyl-2-(3-nitrophenyl)-6-oxocyclohexane-1,3-dicarboxylate (a derivative of DMOCD). Results indicated moderate activity against several bacterial strains, reinforcing the potential for similar compounds within this chemical class .

- Structural Studies : Research on the polymorphism of DMOCD revealed insights into its crystal structures. Two distinct polytypic modifications were identified, which may influence its physical properties and biological interactions . Understanding these structural variations is essential for predicting biological activity.

Summary Table of Biological Activities

| Activity Type | Target Organisms | Zone of Inhibition (mm) | Comments |

|---|---|---|---|

| Antibacterial | E. coli, Acinetobacter | Up to 17 | Moderate activity against Gram-negatives |

| Antifungal | Candida tropicalis | 20 | Significant inhibition observed |

| Candida pseudotropicalis | 19 | Effective against specific yeasts |

Q & A

Q. What safety protocols are critical for handling this compound in catalytic studies?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.